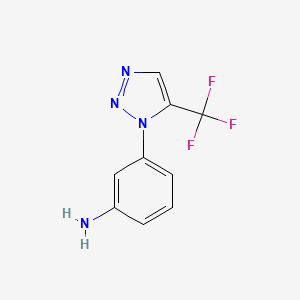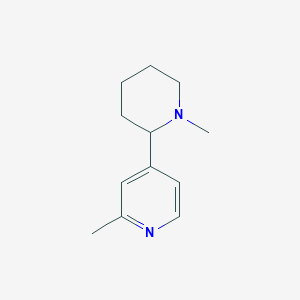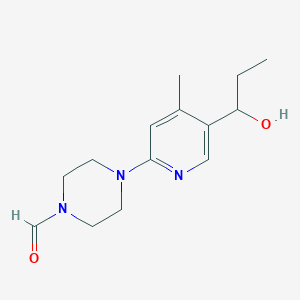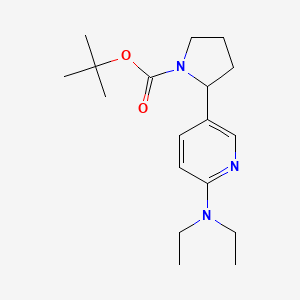
6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 2-methoxyaniline with thiourea and ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino moiety.
科学的研究の応用
6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs, particularly for its anti-inflammatory and neuroprotective properties.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets make it useful for studying enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-neuroinflammatory properties.
Uniqueness
6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific structural features and the presence of both methoxyphenyl and thioxo groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other pyrimidine derivatives.
特性
分子式 |
C11H11N3O2S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC名 |
6-(2-methoxyanilino)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H11N3O2S/c1-16-8-5-3-2-4-7(8)12-9-6-10(15)14-11(17)13-9/h2-6H,1H3,(H3,12,13,14,15,17) |
InChIキー |
OUNDVAZXGHAWBE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC2=CC(=O)NC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11803452.png)





![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)







